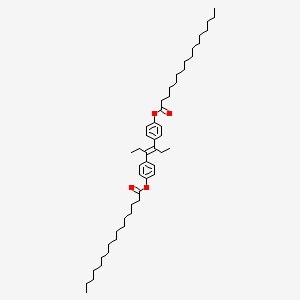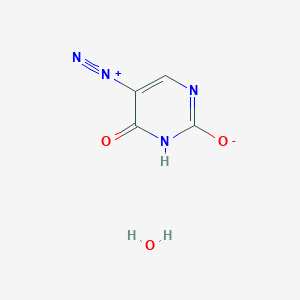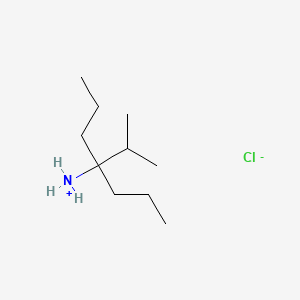
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique chemical structure, which consists of an oxazine ring fused with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- can be achieved through several methods. One common approach involves the Mannich condensation reaction, which is a multi-step process. The reaction typically starts with the condensation of phenol, formaldehyde, and an amine to form the benzoxazine ring . The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of benzoxazines, including 2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)-, often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common practices to ensure the efficient production of high-quality benzoxazines .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives, which may exhibit different chemical and biological properties[][3].
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the benzoxazine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions[][3].
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
Applications De Recherche Scientifique
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mécanisme D'action
The mechanism of action of 2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: A closely related compound with similar chemical properties but different substituents.
2H-1,3-Benzoxazine-2,4(3H)-dione: Another benzoxazine derivative with distinct reactivity and applications.
Uniqueness
2H-1,3-Benzoxazine, 3,4-dihydro-8-ethoxy-3-(2-phenylethyl)- stands out due to its unique ethoxy and phenylethyl substituents, which confer specific chemical and biological properties. These substituents enhance its solubility, reactivity, and potential for various applications compared to other benzoxazine derivatives .
Propriétés
Numéro CAS |
55311-24-5 |
|---|---|
Formule moléculaire |
C18H21NO2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
8-ethoxy-3-(2-phenylethyl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C18H21NO2/c1-2-20-17-10-6-9-16-13-19(14-21-18(16)17)12-11-15-7-4-3-5-8-15/h3-10H,2,11-14H2,1H3 |
Clé InChI |
XMACWWZLGIDHJB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1OCN(C2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


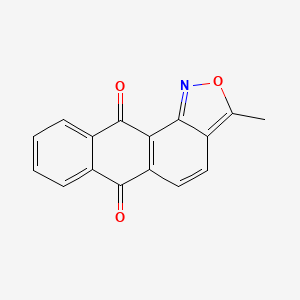
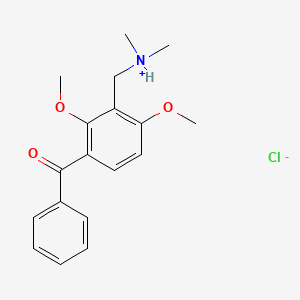
![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)
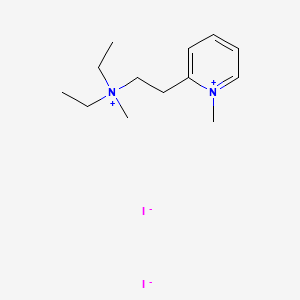
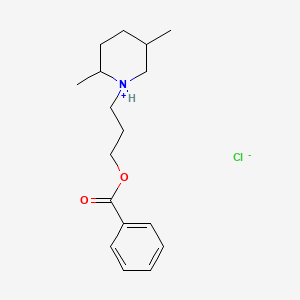

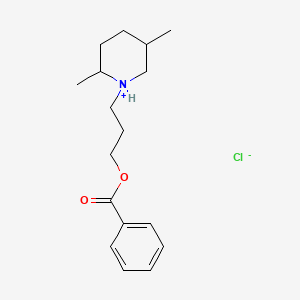
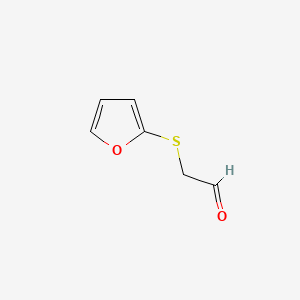

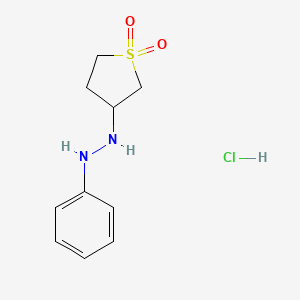
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
